3-[4-(bromomethyl)phenoxy]benzonitrile
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Overview
Description
3-[4-(bromomethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO It is a derivative of benzonitrile, featuring a bromomethyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(bromomethyl)phenoxy]benzonitrile typically involves the reaction of 4-(bromomethyl)phenol with 3-cyanophenol in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as dimethylformamide (DMF) or acetonitrile. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(bromomethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-[4-(bromomethyl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(bromomethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)benzonitrile: Similar structure but lacks the phenoxy group.
4-(4-bromo-3-formylphenoxy)benzonitrile: Contains a formyl group instead of a bromomethyl group.
4-(bromomethyl)phenol: Lacks the nitrile group and phenoxy linkage.
Uniqueness
3-[4-(bromomethyl)phenoxy]benzonitrile is unique due to the presence of both a bromomethyl group and a nitrile group attached to a phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1964554-93-5 |
---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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